4-BENZYLOXYPHENYL MAGNESIUM BROMIDE
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Overview
Description
4-Benzyloxyphenyl magnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound has the molecular formula C13H11BrMgO and a molecular weight of 287.43 g/mol .
Preparation Methods
4-Benzyloxyphenyl magnesium bromide is typically prepared through a Grignard reaction. The synthetic route involves the reaction of 4-benzyloxybromobenzene with magnesium in the presence of anhydrous tetrahydrofuran (THF) as a solvent . The reaction conditions require an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air .
Chemical Reactions Analysis
4-Benzyloxyphenyl magnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the magnesium bromide group is replaced by another group.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like THF, and the reactions are typically carried out under an inert atmosphere to prevent side reactions with moisture or oxygen . Major products formed from these reactions include secondary and tertiary alcohols, depending on the carbonyl compound used .
Scientific Research Applications
4-Benzyloxyphenyl magnesium bromide has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of intermediates for drug development.
Mechanism of Action
The mechanism of action of 4-benzyloxyphenyl magnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic carbon atoms, such as those in carbonyl groups. The magnesium bromide group acts as a nucleophile, attacking the electrophilic carbon and forming a new carbon-carbon bond .
Comparison with Similar Compounds
4-Benzyloxyphenyl magnesium bromide can be compared with other Grignard reagents such as:
- 4-Methoxyphenyl magnesium bromide
- 4-Fluorophenyl magnesium bromide
- 4-Chlorophenyl magnesium bromide
These compounds share similar reactivity patterns but differ in the substituents on the aromatic ring, which can influence their reactivity and the types of products formed .
Properties
CAS No. |
120186-59-6 |
---|---|
Molecular Formula |
C13H11BrMgO |
Molecular Weight |
287.43 g/mol |
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1,3-10H,11H2;1H;/q-1;;+2/p-1 |
InChI Key |
VMPINCGEFWWFMA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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